Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate
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Overview
Description
Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C3H10K2NO9P3. It is a potassium salt of nitrilotris(methylene)trisphosphonic acid, commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)trisphosphonic acid with potassium hydroxide. The reaction is carried out in an aqueous solution, and the pH is adjusted to achieve the desired product . The compound can be isolated as a solid, but it is usually produced and supplied as an aqueous solution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of phosphorus, while substitution reactions can yield a variety of substituted phosphonates .
Scientific Research Applications
Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme activities and metal ion interactions.
Mechanism of Action
The mechanism of action of dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. This chelation process stabilizes metal ions and prevents them from participating in unwanted reactions. The compound interacts with molecular targets such as enzymes and metal ions, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Hexapotassium (nitrilotris(methylene))trisphosphonate
- Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate
- Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate
- Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate
Uniqueness
Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate is unique due to its specific potassium salt form, which provides distinct solubility and stability properties compared to other similar compounds. Its ability to form stable aqueous solutions makes it particularly useful in various industrial and research applications .
Properties
CAS No. |
3998-50-3 |
---|---|
Molecular Formula |
C3H10K2NO9P3 |
Molecular Weight |
375.23 g/mol |
IUPAC Name |
dipotassium;[phosphonatomethyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.2K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
InChI Key |
BLMZBNVBODQHHX-UHFFFAOYSA-L |
Canonical SMILES |
C(N(CP(=O)(O)O)CP(=O)([O-])[O-])P(=O)(O)O.[K+].[K+] |
Origin of Product |
United States |
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